molecular formula C6H9NO5 B2926537 Methyl 3-(methoxycarbonylamino)-3-oxopropanoate CAS No. 2470437-46-6

Methyl 3-(methoxycarbonylamino)-3-oxopropanoate

Cat. No. B2926537
CAS RN: 2470437-46-6
M. Wt: 175.14
InChI Key: VZRHBEPCALFDTQ-UHFFFAOYSA-N
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Description

Methyl 3-(methoxycarbonylamino)-3-oxopropanoate, also known as Moc-Valine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an amino acid derivative that has a wide range of potential uses in biochemistry, pharmaceuticals, and biotechnology.

Scientific Research Applications

  • One-Pot Preparation of Methyl 2-Diazo-3-oxopropionates :Methyl 2-diazo-3-oxopropionates were prepared using a 'sulfonyl-azide-free' (SAFE) diazo transfer protocol in an aqueous medium. This method involved the in situ methoxycarbonylation of methyl ketones followed by diazo transfer onto the active methylene group of the intermediate β-oxo esters (Zhmurov, Dar'in, Bakulina, & Krasavin, 2020).

  • Kinetics and Products of the Reaction of OH Radicals :A study on 3-methoxy-3-methyl-1-butanol, a compound with structural similarities to Methyl 3-(methoxycarbonylamino)-3-oxopropanoate, explored its use as a solvent and the kinetics of its reaction with OH radicals. This study is significant for understanding the environmental impact and chemical behavior of similar compounds (Aschmann, Arey, & Atkinson, 2011).

  • Catalysts for the Production of Methyl Propanoate :Research on highly active and selective catalysts for producing methyl propanoate via the methoxycarbonylation of ethene has been conducted. This is relevant for industrial applications in the production of esters and related compounds (Clegg et al., 1999).

  • Magnetic Nanoparticles for Removal of Acid Red 114 :Methyl propylaminopropanoate-coated nanoparticles have been developed for the removal of acid red 114 from aqueous solutions. This study indicates potential environmental and industrial applications of similar methyl esters in water treatment technologies (Mohammadi Galangash et al., 2016).

  • Synthesis of Spirocyclic Alkaloid Sibirine :The synthesis of the spirocyclic alkaloid sibirine involved a methoxycarbonylamino)methyl radical generated from a PhSe precursor. This demonstrates the compound's utility in the synthesis of complex organic molecules (Koreeda, Wang, & Zhang, 2002).

  • Palladium-Catalyzed Cyclization :Studies on palladium-catalyzed asymmetric cyclization of methyl esters, including Methyl 3-(methoxycarbonylamino)-3-oxopropanoate, have been conducted. This highlights the compound's role in advanced organic synthesis and stereoselective reactions (Yamamoto & Tsuji, 1982).

properties

IUPAC Name

methyl 3-(methoxycarbonylamino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-11-5(9)3-4(8)7-6(10)12-2/h3H2,1-2H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRHBEPCALFDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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